molecular formula C17H16N2O4 B5231726 [4-(4-Nitrophenoxy)phenyl](1-pyrrolidinyl)methanone

[4-(4-Nitrophenoxy)phenyl](1-pyrrolidinyl)methanone

Cat. No.: B5231726
M. Wt: 312.32 g/mol
InChI Key: BFGDUXNYOCVMCM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)phenylmethanone is a complex organic compound known for its unique chemical structure and properties It consists of a pyrrolidine ring attached to a methanone group, which is further connected to a phenyl ring substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)phenylmethanone typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. The nitrophenoxy group is introduced through a nitration reaction of phenol, followed by etherification with a suitable halogenated benzene derivative. The resulting nitrophenoxybenzene is then subjected to a Friedel-Crafts acylation reaction with pyrrolidine to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of 4-(4-Nitrophenoxy)phenylmethanone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance the production rate and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and other functionalized molecules.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Nitrophenoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, 4-(4-Nitrophenoxy)phenylmethanone is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties that could be harnessed for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group plays a crucial role in binding to these targets, while the pyrrolidine ring modulates the compound’s overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Antimetabolites: Structurally similar to endogenous compounds and act as antagonists.

Uniqueness

Compared to similar compounds, 4-(4-Nitrophenoxy)phenylmethanone stands out due to its unique combination of functional groups. The presence of both the nitrophenoxy and pyrrolidine moieties provides distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(18-11-1-2-12-18)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)19(21)22/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDUXNYOCVMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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